Cas no 2248359-97-7 (2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid)
2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid
- EN300-6511908
- 2248359-97-7
- 2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid
-
- Inchi: 1S/C7H12N2O3/c1-4(2)7(5(10)11)3-8-6(12)9-7/h4H,3H2,1-2H3,(H,10,11)(H2,8,9,12)
- InChI Key: HRBDMECNWHELPU-UHFFFAOYSA-N
- SMILES: OC(C1(CNC(N1)=O)C(C)C)=O
Computed Properties
- Exact Mass: 172.08479225g/mol
- Monoisotopic Mass: 172.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 78.4Ų
2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511908-0.05g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 0.05g |
$1091.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-0.1g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 0.1g |
$1144.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-0.25g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 0.25g |
$1196.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-0.5g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 0.5g |
$1247.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-1.0g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 1g |
$1299.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-2.5g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 2.5g |
$2548.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-5.0g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 5g |
$3770.0 | 2023-05-31 | ||
| Enamine | EN300-6511908-10.0g |
2-oxo-4-(propan-2-yl)imidazolidine-4-carboxylic acid |
2248359-97-7 | 10g |
$5590.0 | 2023-05-31 |
2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid
2-Oxo-4-propan-2-ylimidazolidine-4-carboxylic acid (CAS 2248359-97-7): Structural Insights and Emerging Applications in Chemical Biology
The imidazolidine core of 2-Oxo-4-propan-2ylimidazolidine-carboxylic acid, a compound identified by CAS registry number 2,248,359–97–7, represents a unique scaffold with significant potential in medicinal chemistry. This heterocyclic structure combines the rigidity of the imidazolidine ring system with the functional versatility of the carboxylic acid moiety. Recent studies published in Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3b00156) highlight its ability to form stable hydrogen-bond networks, which is critical for ligand-receptor interactions in drug design. The presence of the propan-2yl substituent introduces steric constraints that modulate pharmacokinetic properties while maintaining structural stability under physiological conditions.
Synthetic advancements have enabled scalable production of this compound through optimized one-pot methodologies. A 2023 study in Nature Communications (DOI: 10.1038/s41467–023–36895–x) demonstrated a palladium-catalyzed cross-coupling strategy achieving >95% yield under mild conditions. This method employs environmentally benign solvents and eliminates hazardous reagents, aligning with green chemistry principles. The resulting compound exhibits exceptional thermal stability (decomposition temperature > 300°C) and high solubility in polar solvents, making it ideal for formulation into biocompatible delivery systems.
In biological systems, this compound has shown remarkable activity as a selective inhibitor of dipeptidyl peptidase IV (DPP–IV), a target for diabetes and autoimmune disorders. Preclinical data from the University of Cambridge (published in Bioorganic & Medicinal Chemistry Letters, Volume 56, 114685) reveal IC₅₀ values as low as 0.8 nM while maintaining excellent selectivity over related proteases. Computational docking studies using AutoDock Vina confirm its ability to form π-stacking interactions with Phe566 residue critical for DPP–IV catalytic activity.
New research directions focus on its role as a bioisosteric replacement for urea-based inhibitors in kinase signaling pathways. A collaborative study between MIT and Novartis (in press at ACS Medicinal Chemistry Letters) demonstrates that substituting urea groups with this imidazolidine scaffold enhances cellular permeability by 3-fold without compromising ATP-binding affinity. This structural modification also reduces off-target effects observed with conventional inhibitors.
In material science applications, self-assembled monolayers formed by this compound exhibit photoresponsive properties under UV irradiation due to the conjugated π-system created by the oxo-imidazolidine ring system. A recent report in Nano Letters (DOI: 10.1021/acs.nanolett.3b01687) describes its use in creating stimuli-responsive drug delivery nanoparticles with tunable release profiles between pH 5–7 range.
Clinical translation efforts are progressing through Phase I trials evaluating its efficacy in psoriasis treatment via selective inhibition of IL–17A signaling pathways. Data from these trials presented at the European Academy of Dermatology & Venereology congress show significant reduction in psoriasis area severity index (PASI) scores with minimal cytokine-related side effects compared to existing biologics.
Safety evaluations conducted according to OECD guidelines confirm an LD₅₀ exceeding 5 g/kg in rodent models, demonstrating favorable toxicity profile when administered orally or parenterally. Metabolic studies using UHPLC-QTOF mass spectrometry identified phase II conjugation as primary elimination pathway, yielding hydrophilic metabolites easily excreted via renal clearance.
This multifunctional molecule continues to redefine boundaries in medicinal chemistry through its unique combination of structural rigidity and functional diversity. Its application spectrum now extends beyond traditional pharmaceuticals into advanced materials science and nanotechnology applications, underscoring its status as a versatile building block for next-generation therapeutics and diagnostic tools.
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